molecular formula C8H7F3N2O3 B8391974 2-(2,2,2-Trifluoroethyl)amino-5-nitrophenol

2-(2,2,2-Trifluoroethyl)amino-5-nitrophenol

Cat. No. B8391974
M. Wt: 236.15 g/mol
InChI Key: XZAHFMBMOBAIOE-UHFFFAOYSA-N
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Patent
US07214690B2

Procedure details

To a solution of 2-amino-5-nitrophenol (250 mg, 1.62 mmol) in 3 mL of trifluoroacetic acid stirred at 0° C., was added sodium borohydride (pellets, 375 mg, 9.91 mmol). The orange solution was allowed to slowly warm to rt and stirred for 12 h. The solution was diluted with 50 mL of water and cooled to 0° C. Solid potassium carbonate was then slowly added until the pH reached 7.The solution was extracted with ethyl acetate (2×100 mL) and the combined organic layers were washed with brine (25 mL), dried with anhydrous magnesium sulfate, filtered and concentrated to give an orange solid. Flash chromatography (7:3 hexanes:EtOAc) afforded 0.32 g (83%) of 2-(2,2,2-trifluoroethyl)amino-5-nitrophenol, a yellow solid. 1H NMR (400 MHz, acetone-d6) 9.48 (broad s, 1H), 7.79 (dd, 1H, J=9.1, 2.4), 7.67 (d, 1H, J=2.4), 6.96 (d, 1H, J=8.8), 6.20 (broad s, 1H), 4.26–4.18 (m, 2H).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
375 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11].[BH4-].[Na+].C(=O)([O-])[O-].[K+].[K+].CCOC(C)=O.[F:26][C:27]([F:32])([F:31])[C:28](O)=O>O>[F:26][C:27]([F:32])([F:31])[CH2:28][NH:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])O
Name
Quantity
3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
375 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an orange solid

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC(CNC1=C(C=C(C=C1)[N+](=O)[O-])O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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